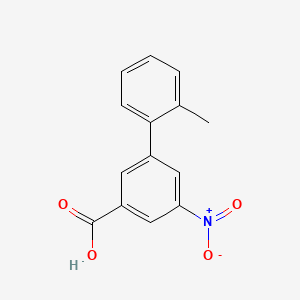

3-(2-Methylphenyl)-5-nitrobenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-methylphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUAMAPZYQSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688597 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-79-7 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes for Nitrobenzoic Acid Derivatives

The synthesis of nitrobenzoic acids is a cornerstone of organic chemistry, with several robust methods developed over the years. These methods primarily involve the introduction of a nitro group onto an aromatic ring and the formation or modification of a carboxylic acid function.

Nitration Processes in Aromatic Systems

The most direct method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution. This reaction involves the introduction of a nitro group (-NO₂) onto an aromatic ring.

Mechanism and Reagents: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The aromatic ring's π-electrons attack the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.

Directing Effects: The position of nitration on a substituted benzene (B151609) ring is dictated by the electronic nature of the existing substituent. For benzoic acid, the carboxylic acid group is an electron-withdrawing group and a meta-director. Therefore, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid, with smaller amounts of the 2-nitro and 4-nitro isomers. wikipedia.orgtruman.edu To control the regioselectivity, reaction conditions, particularly temperature, must be carefully managed. truman.edu

Table 1: Common Nitrating Systems and Conditions

| Nitrating Agent | Catalyst/Solvent | Typical Conditions | Comments |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | - | 0-10 °C | Standard and widely used method. |

| Fuming HNO₃ / Acetic Anhydride | Acetic Acid | 0 °C | A potent nitrating system. rsc.org |

| Potassium Nitrate (KNO₃) | Conc. H₂SO₄ | 0 °C | Solid-phase source of the nitronium ion. rsc.org |

| Nitric Acid (55-70%) | - | High Temp. / High Pressure | Industrial method, can lead to side products. google.com |

Coupling Reactions Involving Aryl Halides and Carboxylic Acids

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex molecules like biaryl carboxylic acids.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for creating C-C bonds between aryl groups. The reaction couples an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. rsc.orggre.ac.uk For the synthesis of biphenyl (B1667301) carboxylic acids, a bromobenzoic acid can be coupled with an arylboronic acid. researchgate.netresearchgate.net This reaction is known for its high yields, tolerance of a wide range of functional groups, and often mild reaction conditions. researchgate.netmdpi.com

Other Coupling Reactions: While Suzuki-Miyaura coupling is prevalent, other methods like Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for C-N bonds) have also contributed significantly to the synthesis of complex aromatic derivatives.

Advanced Catalytic Approaches in Benzoic Acid Synthesis

Beyond traditional methods, advanced catalytic systems offer efficient and environmentally friendlier routes to benzoic acid derivatives.

Catalytic Oxidation: A primary industrial method for producing benzoic acid is the liquid-phase air oxidation of toluene, often using cobalt or manganese salts as catalysts. googleapis.com This approach can be adapted for substituted toluenes. For instance, 3-nitro-o-xylene can be oxidized to 3-nitro-2-methylbenzoic acid using oxygen in the presence of a catalyst and an initiator. google.com Similarly, p-nitrotoluene is commercially oxidized to p-nitrobenzoic acid using molecular oxygen or nitric acid. chemicalbook.comorgsyn.org

Palladium-Catalyzed Carboxylation: A more recent development involves the synthesis of benzoic acids from aryl halides and carbon dioxide (CO₂), a sustainable and abundant C1 source. This transformation is typically catalyzed by palladium complexes and allows for the direct introduction of the carboxylic acid group onto a pre-functionalized aromatic ring.

Targeted Synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic Acid

Based on the established methodologies, a plausible and efficient synthetic pathway for this compound can be designed. The most strategic approach would involve a Suzuki-Miyaura cross-coupling reaction to form the central biaryl bond.

Precursor Selection and Strategic Functionalization

A retrosynthetic analysis of the target molecule suggests two primary precursors for a Suzuki-Miyaura coupling:

Route A: Coupling of 3-bromo-5-nitrobenzoic acid with 2-methylphenylboronic acid .

Route B: Coupling of a 3-boronic acid-5-nitrobenzoic acid derivative with a 2-halotoluene (e.g., 2-bromotoluene).

Route A is generally preferred due to the commercial availability and stability of both 3-bromo-5-nitrobenzoic acid and 2-methylphenylboronic acid. The presence of the electron-withdrawing nitro and carboxyl groups on the aryl bromide can facilitate the oxidative addition step in the catalytic cycle. The synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid and phenylboronic acid using a palladium catalyst serves as a strong precedent for this type of transformation. oc-praktikum.de

An alternative, though likely less efficient, strategy would be to first synthesize 3-(2-methylphenyl)benzoic acid and then perform a nitration. However, controlling the regioselectivity of the nitration on the unsymmetrical biphenyl system would be challenging, potentially leading to a mixture of isomers that are difficult to separate.

Optimization of Reaction Conditions and Yield

The success and efficiency of the proposed Suzuki-Miyaura coupling depend critically on the optimization of several reaction parameters. acs.orgchemistryviews.org

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is a classic choice, modern catalysts often involve preformed palladium complexes with specialized phosphine (B1218219) ligands (e.g., dialkylbiarylphosphines) that can improve reaction rates and yields, especially for challenging substrates. rsc.orgacs.org

Base: The base plays a key role in the transmetalation step. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome and needs to be screened for optimal performance. researchgate.net

Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene, dioxane, or DMF) and water. The solvent system must be able to dissolve both the organic substrates and the inorganic base. researchgate.net

Temperature: While many Suzuki couplings can be performed at room temperature, heating is often required to achieve reasonable reaction rates and yields. mdpi.comresearchgate.net The optimal temperature must be determined empirically.

Table 2: Hypothetical Optimization of Suzuki Coupling for this compound

| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 |

| 5 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 80 | 93 |

This table is illustrative and represents a typical optimization workflow for a Suzuki-Miyaura reaction.

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high yields, making the targeted compound accessible for further research and application. chemistryviews.org

Green Chemistry Principles in Synthetic Design

The integration of green chemistry is pivotal in modern organic synthesis to minimize environmental impact. For a compound like this compound, these principles can be applied, particularly in the Suzuki-Miyaura coupling step.

Key green chemistry considerations include:

Safer Solvents: Traditional Suzuki couplings often use hazardous organic solvents. A greener approach involves using water as the primary solvent, which is non-flammable and has no toxicity issues. acs.orgresearchgate.net Aqueous protocols have been developed that allow the reaction to be performed under ambient temperature and open to the air. rsc.org

Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. gctlc.orgelsevier.es

Catalysis: Employing highly efficient catalysts, such as palladacycles, at low loadings (e.g., 0.04 mol%) minimizes metal waste. rsc.org The use of recyclable catalysts further enhances the sustainability of the process. researchgate.net

Atom Economy: Suzuki coupling reactions inherently have good atom economy. Further improvements can be made by using environmentally benign bases like potassium carbonate. gctlc.org

The subsequent nitration step also presents opportunities for greening. Traditional methods use highly corrosive mixed acids (nitric and sulfuric acid), which generate significant hazardous waste. nih.govfrontiersin.org Modern approaches focus on using dilute aqueous nitric acid, which can improve safety and reduce waste. nih.govnih.gov

Interactive Table: Green Chemistry Metrics in Biphenyl Synthesis

| Principle | Traditional Method | Green Alternative | Benefit |

| Solvent | Toluene, THF, DMF | Water | Reduced toxicity, cost, and flammability researchgate.net |

| Energy | Conventional heating (hours) | Microwave heating (minutes) | Reduced energy consumption gctlc.orgelsevier.es |

| Catalyst | High-loading Pd catalysts | Low-loading palladacycles | Less metal waste rsc.org |

| Base | Strong, hazardous bases | Potassium Carbonate | Safer and more environmentally benign gctlc.org |

| Nitrating Agent | Mixed H₂SO₄/HNO₃ | Dilute aqueous HNO₃ | Reduced corrosive waste nih.govfrontiersin.org |

Exploration of Novel Synthetic Pathways

While the Suzuki coupling followed by nitration is a standard route, ongoing research explores more efficient and selective methods for constructing multi-substituted aromatic systems.

Mechanistic Studies of Aromatic Substitutions

The key aromatic substitution in the synthesis is the nitration step. The widely accepted mechanism for electrophilic aromatic nitration involves the formation of the highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This is the slow, rate-determining step as it disrupts the ring's aromaticity and forms a carbocation intermediate known as a σ-complex or Wheland intermediate. nih.govmasterorganicchemistry.com

Restoration of Aromaticity: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com

Theoretical and computational studies suggest the mechanism can be more complex, existing on a continuum between a polar (Ingold-Hughes) mechanism and a single-electron transfer (SET) mechanism. nih.govacs.orgresearchgate.net The prevailing pathway depends on the nature of the aromatic substrate and the reaction conditions. nih.govresearchgate.net For aromatic rings with deactivating groups, the classical polar mechanism is generally favored. researchgate.net

Stereochemical Considerations in Complex Organic Synthesis

The structure of this compound presents an interesting stereochemical phenomenon known as atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. cutm.ac.inpharmaguideline.com

In this molecule, the single bond connecting the two phenyl rings is the axis of potential chirality. The presence of a methyl group in the ortho position of one ring creates significant steric hindrance, which restricts free rotation around the biphenyl bond. quora.comslideshare.net This restricted rotation means the two phenyl rings are not coplanar. If the substitution pattern on the rings is appropriate, this can lead to non-superimposable mirror images (enantiomers), even without a traditional chiral carbon atom. quora.com This phenomenon is also referred to as axial chirality. cutm.ac.inpharmaguideline.com

For this compound, the ortho-methyl group is the key feature inducing this restricted rotation. The barrier to rotation must be high enough to allow for the isolation of the individual conformers at room temperature for them to be considered stable atropisomers. cutm.ac.in

Interactive Table: Conditions for Atropisomerism in Biphenyls

| Factor | Description | Relevance to this compound |

| Steric Hindrance | Bulky groups at the ortho positions restrict rotation. cutm.ac.inslideshare.net | The ortho-methyl group provides steric bulk. |

| Substitution Pattern | Asymmetric substitution on the rings is required for chirality. quora.com | The molecule has an asymmetric substitution pattern. |

| Rotational Barrier | The energy barrier to rotation must be high enough to allow isolation of isomers. pharmaguideline.com | The size of the ortho-methyl group influences this barrier. |

| Chiral Axis | Chirality exists along the bond connecting the two rings. cutm.ac.inpharmaguideline.com | The C-C bond between the phenyl rings is the chiral axis. |

Chemo- and Regioselectivity in Multi-substituted Systems

Achieving the correct substitution pattern in this compound requires careful control of chemo- and regioselectivity, particularly during the nitration step. Traditional nitration methods often lead to poor yields due to low regioselectivity and the formation of unwanted byproducts from over-nitration. nih.govfrontiersin.org

When nitrating the 3-(2-methylphenyl)benzoic acid precursor, the directing effects of the existing substituents must be considered:

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group.

2-Methylphenyl group: This is a large, sterically hindering group. As a phenyl group, it is weakly activating and ortho-, para-directing.

The nitration will be directed to the positions that are electronically activated and sterically accessible. In the benzoic acid ring, the position meta to the carboxylic acid and para to the biphenyl linkage is the target position (position 5). Preliminary research on the nitration of 2-methylbiphenyl has shown that nitration tends to favor the methylated phenyl ring, which suggests that the steric influence of the methyl group plays a significant role in directing the substitution. spu.edu

Modern synthetic methods aim to improve this selectivity. The use of dilute aqueous nitric acid has been shown to be effective for selective mono-nitration, avoiding the di-nitro products that can form under harsher conditions. nih.govfrontiersin.org Developing protocols that offer high chemo- and regioselectivity is a key goal in synthesizing complex molecules like this one efficiently. nih.govfrontiersin.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Moleculessdsu.eduuobasrah.edu.iqresearchgate.netresearchgate.netrsc.org

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-(2-Methylphenyl)-5-nitrobenzoic acid is predicted to display a series of signals corresponding to each unique proton environment. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electron density around the proton. Electron-withdrawing groups, such as the nitro (NO₂) and carboxylic acid (COOH) groups, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The aromatic region would show complex signals for the seven protons on the two phenyl rings. The protons on the nitro-substituted ring are expected to be further downfield than those on the methyl-substituted ring. The single proton situated between the carboxylic acid and nitro group is anticipated to be the most deshielded aromatic proton. The methyl group protons would appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm. The carboxylic acid proton often appears as a broad singlet at a very downfield position (δ > 10 ppm) and may exchange with deuterium (B1214612) in solvents like DMSO-d₆. rsc.orgrsc.org

Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of signals into multiplets (e.g., doublets, triplets), providing crucial information about which protons are neighbors in the structure.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Assignment |

| Carboxyl H | Broad Singlet | > 10 | 1H, -COOH |

| Aromatic H's | Multiplets | 7.2 - 8.8 | 7H, Ar-H |

| Methyl H's | Singlet | ~2.4 | 3H, -CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, offering clear evidence for the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

For this compound, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. rsc.org The twelve aromatic carbons would appear in the approximate range of 120-150 ppm. The specific carbons directly attached to the nitro group and the other phenyl ring would be significantly affected. The aliphatic carbon of the methyl group would resonate at the most upfield position, generally below 25 ppm. rsc.orgorganicchemistrydata.org

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 170 |

| Aromatic (C-NO₂) | 148 - 152 |

| Aromatic (C-C, C-H) | 120 - 145 |

| Aliphatic (-CH₃) | 20 - 25 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on each of the aromatic rings, helping to assign the signals within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.eduyoutube.com HMBC is critical for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation between the methyl protons and the carbons of their own ring, including the quaternary carbon to which the methyl group is attached.

Correlations between the protons on one ring and the quaternary carbon of the other ring, confirming the biphenyl (B1667301) linkage.

Correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid group, confirming its position.

Quantitative NMR (qNMR) is a specialized application that allows for the determination of the concentration or purity of a substance. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

For purity analysis of this compound, a known amount of the sample would be dissolved with a precise amount of an internal standard—a stable compound with a simple NMR spectrum that does not overlap with the analyte's signals. nih.gov By comparing the integral of a well-resolved signal from the analyte (e.g., the methyl singlet) to the integral of a signal from the internal standard, the absolute quantity and thus the purity of the sample can be calculated with high accuracy and precision. nih.govnih.gov This method is non-destructive and provides a direct measurement without the need for identical reference standards of the analyte itself.

Infrared (IR) Spectroscopy for Functional Group Identificationsdsu.eduuobasrah.edu.iqresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to its key functional groups.

Carboxyl Group (-COOH): This group gives rise to two very characteristic signals. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration, broadened by hydrogen bonding. docbrown.info A sharp and intense absorption from the carbonyl (C=O) stretch is typically observed between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. quora.com

Nitro Group (-NO₂): The nitro group displays two distinct stretching vibrations: a strong, asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch of moderate intensity between 1345-1385 cm⁻¹. researchgate.net

Aromatic Groups: The presence of the benzene (B151609) rings is confirmed by several signals. C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the aromatic rings usually cause a series of absorptions in the 1450-1600 cm⁻¹ region. quora.com

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Sharp, Strong |

| Nitro | Asymmetric N-O stretch | 1500 - 1560 | Strong |

| Nitro | Symmetric N-O stretch | 1345 - 1385 | Medium |

| Aromatic | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated molecular weight of this compound is 257.24 g/mol . chemscene.com HRMS would be able to confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| CAS Number | 1261952-79-7 |

This table summarizes the basic molecular properties of the title compound. chemscene.com

In mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation upon ionization. While specific experimental data for this compound is not available, general fragmentation patterns for related nitroaromatic and benzoic acid derivatives can be inferred.

Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related fragments. For instance, the loss of NO₂ (46 Da) is a common fragmentation pathway for nitro-fatty acids. nih.gov Additionally, the presence of a carboxylic acid group can lead to the loss of water (H₂O, 18 Da) or the carboxyl group itself (COOH, 45 Da).

The fragmentation of the biphenyl system would also contribute to the mass spectrum. Cleavage of the bond between the two phenyl rings could lead to fragments corresponding to the individual substituted phenyl moieties. The analysis of these fragment ions provides valuable information about the connectivity of the molecule. For example, in the mass spectrum of 2-methyl-5-nitrobenzoic acid, characteristic fragments are observed that help in its identification. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like the one present in this compound.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its chromophores: the nitro-substituted phenyl ring and the methyl-substituted phenyl ring.

Nitroaromatic compounds typically exhibit characteristic absorption bands. For example, nitrobenzaldehydes show weak n→π* transitions around 350 nm and stronger π→π* transitions at lower wavelengths, around 300 nm and 250 nm. rsc.org Similarly, 2-nitrobenzoic acid and 3-nitrobenzoic acid show distinct UV-Vis spectra. nist.govnist.gov The presence of the nitro group and the extended conjugation of the biphenyl system in this compound would likely result in strong absorptions in the UV region. The spectrum of 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm, which can be influenced by the substituents on the benzoic acid core. sielc.com

The polarity of the solvent can influence the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. semanticscholar.org For nitroaromatic compounds, changing the solvent polarity can lead to shifts in the absorption maxima (λ_max). youtube.com

π→π Transitions:* For π→π* transitions, polar solvents often cause a red shift (bathochromic shift) due to the stabilization of the more polar excited state.

n→π Transitions:* Conversely, for n→π* transitions, polar solvents typically lead to a blue shift (hypsochromic shift). youtube.com This is because the non-bonding electrons of the nitro group can interact with polar solvent molecules through hydrogen bonding, which stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. youtube.com

Studies on nitrophenols have shown that solute-solvent interactions can cause shifts in the absorption spectra. rsc.org The extent of these shifts depends on the specific interactions between the solute and solvent molecules. Therefore, recording the UV-Vis spectrum of this compound in solvents of varying polarities would provide further insight into the nature of its electronic transitions. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic properties of molecules. These calculations allow for a detailed analysis of electron distribution, orbital energies, and reactivity indicators, providing a quantitative framework for understanding the molecule's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to predict molecular geometry and thermodynamic properties. High-level quantum chemical methods are also utilized for the mutual validation of experimental and theoretical data, such as the gas-phase enthalpies of formation.

The optimization process finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For 3-(2-Methylphenyl)-5-nitrobenzoic acid, key structural parameters include the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring.

Table 1: Typical Parameters for DFT Calculations

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Provides a balance between accuracy and computational cost for electronic structure calculations. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, widely used for organic molecules. |

| Basis Set | 6-311G(d,p) or 6-311++G(d,p) | Describes the atomic orbitals used in the calculation, with polarization (d,p) and diffuse (++) functions for improved accuracy. |

| Task | Geometry Optimization | To find the lowest-energy, most stable molecular structure. |

| Output Data | Optimized Coordinates, Energy, Bond Parameters | Provides fundamental structural and thermodynamic information. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack. For this compound, these regions are concentrated on the oxygen atoms of the carboxyl and nitro groups.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually located

Crystal Structure Prediction and Solid-State Properties

Computational methods are instrumental in forecasting the three-dimensional arrangement of molecules in a crystal lattice, which in turn dictates the material's macroscopic properties.

Predicting Solvate Formation and Polymorphism

The ability of a compound to crystallize in different forms, known as polymorphism, or to incorporate solvent molecules into its crystal structure, leading to solvates, is a critical consideration in materials science and pharmaceutical development. nih.govnih.gov Solvates are crystalline solids that include a solvent molecule within the crystal lattice; if the solvent is water, they are termed hydrates. psu.edu The formation of different polymorphs or solvates can significantly alter a compound's physical properties.

While specific studies on the solvate formation and polymorphism of this compound are not extensively documented, the principles can be understood from studies on related nitrobenzoic acids. For instance, research on 2-chloro-4-nitrobenzoic acid (CNBA) revealed the existence of a monohydrate and five other solvates with solvents like 1,4-dioxane, dimethylsulfoxide (DMSO), and various xylenes. psu.eduresearchgate.net These studies demonstrate that the choice of solvent is crucial and can direct the crystallization process towards a specific solid form. nih.gov Computational screening can predict the likelihood of solvate formation by evaluating the energetic favorability of incorporating solvent molecules into the crystal lattice. This is often achieved by analyzing potential hydrogen bond interactions and packing arrangements between the solute and solvent molecules. researchgate.net

Polymorphism is the existence of a substance in multiple distinct crystal structures. ucr.edu These polymorphs can have different stabilities, melting points, and solubilities. Predicting polymorphism involves generating a multitude of potential crystal packing arrangements and ranking them based on their calculated lattice energies. For example, conformational polymorphism can occur where molecules adopt different conformations in different crystal forms, as seen in 5-methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile. nih.gov Computational crystal structure prediction (CSP) methods are employed to explore the energy landscape of possible crystal structures, helping to identify the most stable polymorphs before synthesis is even attempted. ucr.edu

Lattice Energy Calculations and Packing Efficiency

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a key indicator of the stability of a crystal structure. uwa.edu.au Accurate lattice energy calculations are essential for ranking predicted polymorphs and understanding the forces governing crystal packing. uwa.edu.auyoutube.comyoutube.com

For complex organic molecules, lattice energy is typically calculated by summing the interaction energies between a central molecule and all surrounding molecules in the crystal lattice. These energies are broken down into several components, as shown in the table below, using data from a study on isomers of 2′-(nitrobenzoyloxy)acetophenone as an illustrative example. nih.govresearchgate.net

Table 1: Example Components of Calculated Lattice Energy (kJ/mol) for Two Isomers This table uses data from related compounds to illustrate the concept of lattice energy calculation.

| Energy Component | Isomer I (p-nitro) | Isomer II (o-nitro) |

|---|---|---|

| Coulombic | -29.9 | -35.5 |

| Polarization | -40.2 | -40.2 |

| Dispersion | -147.4 | -144.1 |

| Repulsion | 64.8 | 67.4 |

| Total Lattice Energy | -152.6 | -152.3 |

Source: Adapted from Bogdanov et al., Acta Cryst. (2020). E76, 857–861. researchgate.net

Packing efficiency is described by the packing coefficient, which is the ratio of the volume occupied by the molecules to the total volume of the crystal cell. Higher packing efficiency often correlates with greater stability. In the example of the 2′-(nitrobenzoyloxy)acetophenone isomers, the packing coefficients were calculated as 0.739 for Isomer I and 0.771 for Isomer II, indicating very efficient packing in both cases. researchgate.net These calculations, often performed using Density Functional Theory (DFT) and specialized software, are crucial for understanding the supramolecular arrangement and stability of crystalline solids. nih.govresearchgate.net

In Silico Approaches for Reaction Prediction and Optimization

In silico methods, which utilize computer simulations, are increasingly vital for predicting the outcomes of chemical reactions and optimizing synthesis routes, thereby saving time and resources. researchgate.net

AI and Machine Learning in Organic Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis. elsevierpure.com These technologies can analyze vast datasets of known chemical reactions to predict the most efficient synthetic pathways for novel compounds. While specific applications of AI in the synthesis of this compound have not been detailed in published literature, the general methodology is well-established.

Machine learning models can also predict reaction conditions, such as the optimal catalyst, solvent, and temperature, by learning from historical reaction data. elsevierpure.com This accelerates the optimization process, which would otherwise rely on extensive experimental trial and error.

Virtual Screening and Compound Design

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to possess a desired biological activity or chemical property. nih.govresearchgate.net This approach is fundamental in drug discovery and materials science for designing new molecules with specific functions. nih.gov

In the context of this compound, virtual screening could be used to design derivatives with enhanced properties. For example, if the parent molecule is a hit compound from an initial screen, virtual libraries of analogues could be generated by computationally adding different substituents to the biphenyl (B1667301) scaffold. These virtual compounds would then be docked into the active site of a target protein or evaluated for specific physicochemical properties using quantitative structure-activity relationship (QSAR) models. nih.govnih.gov

This process allows researchers to prioritize the synthesis of a small number of the most promising candidates, significantly increasing the efficiency of the discovery process. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of this workflow, helping to filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the design phase. nih.govasianpubs.org

Advanced Research Applications and Methodologies

Applications in Medicinal Chemistry and Drug Discovery

The intricate architecture of 3-(2-Methylphenyl)-5-nitrobenzoic acid makes it a prime candidate for exploration in the field of medicinal chemistry. Researchers are actively investigating its potential as a foundational element for new therapeutic agents.

Exploration as a Synthetic Intermediate for Pharmaceutical Scaffolds

In the complex world of pharmaceutical development, the synthesis of novel drugs often relies on versatile starting materials known as intermediates. shreemlifesciences.com this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure provides a robust scaffold that can be chemically modified to create a diverse library of compounds for pharmacological screening. The presence of the carboxylic acid, nitro, and methylphenyl groups offers multiple reaction sites for derivatization, allowing chemists to systematically alter the molecule's properties to enhance its biological activity or pharmacokinetic profile. For instance, the carboxylic acid group can be converted to esters or amides, while the nitro group can be reduced to an amine, opening up further avenues for chemical elaboration. guidechem.com

Investigating Potential Biological Activities (e.g., Antimicrobial, Anticancer)

Nitro-containing compounds have a long history in medicinal chemistry, with many exhibiting significant biological activities, including antimicrobial and anticancer properties. nih.gov Following this precedent, derivatives of this compound are being investigated for their therapeutic potential.

Antimicrobial Activity: Research into benzoic acid derivatives has revealed that certain substitutions on the aromatic ring can lead to potent antimicrobial effects. nih.gov The unique combination of the lipophilic methylphenyl group and the electron-withdrawing nitro group in this compound could contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Studies on related nitrobenzoic acid compounds have shown promise against various bacterial and fungal strains. nih.govnih.gov

Anticancer Activity: The search for novel anticancer agents is a continuous effort, and benzoic acid derivatives have emerged as a promising class of compounds. preprints.org The nitroaromatic structure is a key feature in some anticancer drugs, which can be selectively activated in the hypoxic environment of tumors. The potential of this compound and its analogs to inhibit cancer cell proliferation is an active area of research. The biphenyl (B1667301) core of the molecule can also contribute to its cytotoxic effects by intercalating with DNA or inhibiting key enzymes involved in cancer progression. guidechem.com

Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Derivatives

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug design. drugdesign.org Structure-Activity Relationship (SAR) studies on benzoic acid derivatives aim to identify the key structural features responsible for their therapeutic effects. iomcworld.com By synthesizing and testing a series of related compounds, researchers can determine how modifications to the chemical structure, such as the position and nature of substituents, impact biological activity. youtube.comnih.gov

For biphenyl-carboxylic acid derivatives like this compound, SAR studies would focus on:

The effect of the position of the methyl group on the phenyl ring.

The influence of the nitro group's position and its replacement with other electron-withdrawing or electron-donating groups.

Alterations to the carboxylic acid moiety.

These studies provide valuable insights that guide the rational design of more potent and selective drug candidates. For example, the introduction of a halogen atom at specific positions on the phenyl ring has been shown to enhance the biological activity of some compounds. youtube.com

Molecular Docking and Simulation Studies for Target Interaction

To understand how a potential drug molecule interacts with its biological target at the molecular level, researchers employ computational techniques like molecular docking and simulation. These methods predict the binding orientation and affinity of a ligand (in this case, a derivative of this compound) to the active site of a target protein.

Molecular docking studies can help to:

Identify potential biological targets for the compound.

Elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Predict the binding energy, which is an indicator of the compound's potency.

These computational insights are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Role in Materials Science Research

Beyond its applications in medicine, this compound also holds promise as a building block for novel materials with tailored properties.

Optoelectronic Properties of Nitroaromatic Systems

Nitroaromatic compounds are well-documented for their distinct electronic properties, largely dictated by the presence of the strongly electron-withdrawing nitro group (-NO2). This functional group significantly influences the electronic distribution within the aromatic system, leading to a range of interesting photophysical behaviors. In many nitroaromatic systems, the presence of the nitro group can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. patsnap.com This phenomenon, where an electron is transferred from an electron-donating part of the molecule to the electron-accepting nitro group, can result in unique emission properties, such as dual fluorescence or solvent-dependent emission spectra. patsnap.com

The biaryl structure of this compound introduces further complexity and tunability to its potential optoelectronic properties. The torsional angle between the two phenyl rings is a critical parameter that affects the extent of π-conjugation across the molecule. mdpi.com This, in turn, influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics. nih.gov Computational studies on similar biaryl systems have shown that the torsional energetics can be finely tuned by the substitution pattern on the rings. mdpi.com

The combination of the nitro group and the biaryl system in this compound suggests its potential as a material for various optoelectronic applications. For instance, the ICT character could be exploited in the design of sensors, where changes in the local environment could modulate the emission properties. Furthermore, the tunable electronic structure could make it a candidate for incorporation into organic light-emitting diodes (OLEDs) or other organic electronic devices, although further research is required to validate these potential applications.

Table 1: Predicted Optoelectronic Characteristics of this compound and their Structural Basis

| Predicted Property | Structural Basis | Potential Application |

| Intramolecular Charge Transfer (ICT) | Presence of electron-withdrawing nitro group and biaryl system. | Chemical sensors, solvatochromic dyes. |

| Tunable Emission Spectra | Dependence of π-conjugation on the biaryl torsional angle. | Organic Light-Emitting Diodes (OLEDs), molecular probes. |

| Non-linear Optical (NLO) Properties | Asymmetric charge distribution due to the nitro group. | Optical switching, frequency doubling. |

Interdisciplinary Research Directions

The study of this compound and related compounds is not confined to a single discipline but extends into interdisciplinary research areas that leverage cutting-edge technologies and address global challenges in sustainability.

Integration with Automation and Artificial Intelligence in Chemical Research

For a molecule like this compound, computational chemistry methods, guided by AI, can predict its geometrical, electronic, and spectroscopic properties. clearsynth.comrsc.org Machine learning models trained on large datasets of existing molecules can forecast properties such as the HOMO-LUMO gap, absorption spectra, and charge transfer characteristics with increasing accuracy. This computational pre-screening can identify promising candidates for specific applications before a single experiment is conducted in the lab.

Furthermore, automated synthesis platforms can streamline the production of this compound and its derivatives. nih.gov The synthesis of biaryl compounds often involves multi-step reactions, such as Suzuki-Miyaura cross-coupling, which are amenable to automation. patsnap.com Continuous flow synthesis, for instance, offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The combination of AI for molecular design and automated platforms for synthesis creates a closed-loop system where new materials can be designed, synthesized, and tested in a rapid and iterative manner.

Contribution to Sustainable Chemistry Practices

The synthesis of complex organic molecules like this compound also presents opportunities to advance the principles of sustainable or "green" chemistry. Traditional synthetic routes for biaryl compounds often rely on transition-metal catalysts and organic solvents, which can have environmental and economic drawbacks. clearsynth.com

Current research in sustainable chemistry focuses on developing more environmentally benign synthetic methodologies. For the synthesis of biaryls, this includes the exploration of transition-metal-free coupling reactions and the use of greener solvents like water or bio-based solvents. clearsynth.com For example, cascade reactions that form multiple chemical bonds in a single operationally simple step represent a more atom-economical approach. clearsynth.com

The development of a sustainable synthesis for this compound would involve several key considerations:

Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials where possible.

Catalyst Selection: Employing catalysts that are abundant, non-toxic, and recyclable. Recent advancements have shown the potential for using naturally present and benign carboxylic acids as starting materials for biaryl synthesis.

Solvent Choice: Utilizing water or other green solvents to minimize the environmental impact of the process.

By focusing on these principles, the chemical community can ensure that the pursuit of novel materials like this compound is conducted in a manner that is both scientifically advanced and environmentally responsible. A patent for the preparation of 2-chloro-5-nitrobenzoic acid highlights a process with more reasonable process and high product purity as a step towards more sustainable production. patsnap.com Another patent for 3-nitro-2-methylbenzoic acid describes a method that is noted to have the characteristics of easy operation, small solvent loss, and being relatively green and clean.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Structural Characterization

The precise structural elucidation of 3-(2-Methylphenyl)-5-nitrobenzoic acid and its derivatives is paramount for understanding their chemical behavior and potential applications. While standard analytical techniques provide foundational data, the development of more sophisticated methods is crucial for a deeper analysis of its complex structure.

To further refine structural understanding, two-dimensional NMR techniques like NOESY and HSQC can be employed to determine the spatial relationships between atoms. mdpi.com High-resolution mass spectrometry (HRMS) is another indispensable tool for confirming the exact molecular weight and elemental composition. mdpi.com

The table below summarizes key analytical techniques applicable to the characterization of this compound.

| Analytical Technique | Information Obtained |

| FTIR Spectroscopy | Identification of functional groups (e.g., -COOH, -NO2) |

| 1H and 13C NMR | Chemical environment of hydrogen and carbon atoms |

| 2D NMR (NOESY, HSQC) | Spatial relationships between atoms |

| HRMS | Exact molecular weight and elemental composition |

Future research in this area will likely focus on the development of hyphenated techniques and in-situ analysis to study the compound's behavior in various environments and during chemical reactions.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties and reactivity that can guide experimental work. For this compound, advanced computational methodologies are being employed to predict a range of its physicochemical and biological properties.

Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular geometries and predicting electronic properties such as HOMO-LUMO gaps and electrostatic surface potentials. acs.org These calculations can provide valuable information about the molecule's reactivity and potential interaction sites. Time-dependent DFT (TD-DFT) simulations can further support experimental UV-vis spectra. acs.org

Machine learning (ML) algorithms are also emerging as a valuable approach for predicting the properties of carboxylic acids. researchgate.net By training models on datasets of known compounds, it is possible to predict properties like toxicity, pKa, and solubility for new molecules like this compound. researchgate.netnih.gov These predictive models can significantly accelerate the screening of potential drug candidates and the design of new materials. nih.gov

The following table highlights some of the key computational methods and their applications in studying this compound.

| Computational Method | Predicted Properties |

| DFT | Optimized geometry, HOMO-LUMO gap, electrostatic potential |

| TD-DFT | UV-vis spectra |

| Machine Learning | Toxicity, pKa, solubility, biological activity |

The continued development of more accurate and efficient computational models will undoubtedly play a crucial role in unlocking the full potential of this compound.

Expansion of Biological and Therapeutic Applications

Nitrobenzoic acid and its derivatives have long been recognized for their diverse biological activities, and this compound is a promising candidate for further investigation in this area. mdpi.com The presence of the nitro group, a known pharmacophore, imparts a range of potential therapeutic properties. nih.gov

Research into related compounds has revealed a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govchemicalbook.com The nitro group can be reduced in biological systems to generate reactive nitrogen species that can induce cellular damage in microorganisms and cancer cells. mdpi.com

Benzoic acid derivatives, in general, are known to possess significant anticancer potential. eurekaselect.comnih.gov They can be used as scaffolds to synthesize a wide variety of potent biologically active compounds. eurekaselect.comnih.gov The specific substitution pattern of this compound may offer unique interactions with biological targets, leading to novel therapeutic applications. For example, derivatives of 2-methyl-5-nitro-nicotinohydrazide have shown antibacterial and antifungal activity. nih.gov

The table below outlines potential therapeutic applications for derivatives of this compound based on existing research on similar compounds.

| Potential Therapeutic Application | Mechanism of Action (Hypothesized) |

| Anticancer | Induction of apoptosis, inhibition of cell division |

| Antibacterial | Generation of reactive nitrogen species, disruption of cellular processes |

| Antifungal | Disruption of fungal cell membranes |

Further in-vitro and in-vivo studies are necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

Exploration of New Synthetic Strategies for Complex Architectures

The development of efficient and versatile synthetic routes is crucial for the exploration of the chemical space around this compound and the creation of novel analogues with enhanced properties. The biaryl scaffold present in this molecule is a key structural motif in many pharmaceuticals and functional materials. mdpi.com

Traditional methods for biaryl synthesis often rely on transition-metal-catalyzed cross-coupling reactions. scientificupdate.com While effective, these methods can have drawbacks related to the use of heavy metals. scientificupdate.com Consequently, there is growing interest in developing metal-free alternatives. One such innovative approach is "photosplicing," which utilizes light to mediate the coupling of aryl units. scientificupdate.com

Electrochemical synthesis is another promising green alternative for the formation of biaryl compounds. mdpi.com This method uses electricity to drive the coupling reaction, often under mild conditions. mdpi.com Furthermore, enzymatic approaches, using engineered enzymes like cytochromes P450, are being explored for the selective and stereocontrolled synthesis of biaryl compounds. chemistryviews.org

The following table summarizes some of the modern synthetic strategies applicable to the synthesis of this compound and its derivatives.

| Synthetic Strategy | Key Features |

| Transition-Metal Catalysis | High efficiency and broad substrate scope |

| Photosplicing | Metal-free, driven by light |

| Electrochemical Synthesis | Green chemistry approach, mild reaction conditions |

| Enzymatic Synthesis | High selectivity and stereocontrol |

These advanced synthetic methods will enable the creation of a diverse library of derivatives for further biological and materials science investigations.

Role in Addressing Global Challenges through Chemical Innovation

Specialty chemicals like this compound have a significant role to play in addressing some of the world's most pressing challenges, including the need for sustainable technologies and green energy solutions. spglobal.comshreechem.inwater-treatment-chemical.com The unique properties of this compound and its derivatives can be harnessed for a variety of applications that contribute to a more sustainable future.

In the realm of materials science, nitrobenzoic acid derivatives are used in the design of functional materials, pigments, and optoelectronic devices. chemicalbook.com Their tunable properties make them valuable in the development of sensors, coatings, and sustainable technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemicalbook.com

Furthermore, the principles of green chemistry can be applied to the synthesis and application of this compound, leading to more environmentally friendly processes. chemicalbook.com The development of biodegradable derivatives could offer sustainable alternatives to conventional chemicals. chemicalbook.com High-purity specialty chemicals are also crucial in the manufacturing of solar cells and batteries, contributing to the advancement of green energy technologies. trecora.com

The potential contributions of this compound to addressing global challenges are summarized in the table below.

| Global Challenge | Potential Contribution of this compound |

| Sustainable Technology | Development of functional materials for OLEDs and OPVs |

| Green Chemistry | Environmentally friendly synthetic routes and biodegradable derivatives |

| Clean Energy | Use in the manufacturing of high-efficiency solar cells and batteries |

Through continued research and innovation, specialty chemicals like this compound can be powerful enablers of a more sustainable and technologically advanced world.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。